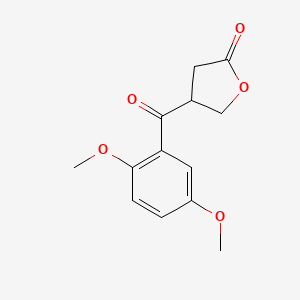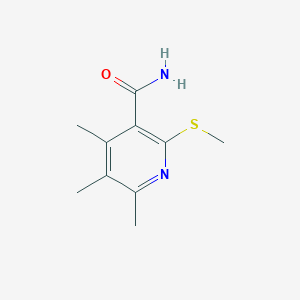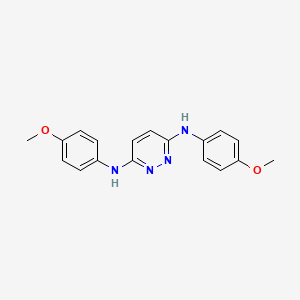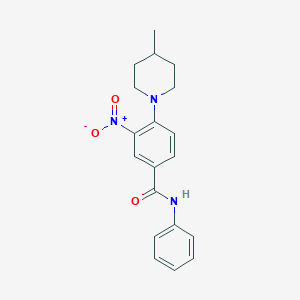
4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone
Vue d'ensemble
Description
4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone, also known as DBHF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DBHF is a furanone derivative that is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone is not fully understood. However, it has been suggested that 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone may act by inhibiting the activity of certain enzymes or by interacting with specific cellular receptors. Further research is needed to fully understand the mechanism of action of 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone.
Biochemical and Physiological Effects:
4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone has been shown to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone also exhibits a range of biochemical and physiological effects, making it a versatile tool for research. However, there are also limitations to the use of 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. In addition, 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone may not be suitable for all types of experiments and may require additional optimization for specific applications.
Orientations Futures
There are several future directions for the use of 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone in scientific research. One potential application is in the development of new anti-inflammatory drugs. 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone has been shown to inhibit the activity of COX-2, which is a target for many anti-inflammatory drugs. 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone may also have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further research is needed to fully understand the potential applications of 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone in these and other fields of research.
Applications De Recherche Scientifique
4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone has also been used as a precursor for the synthesis of other compounds with potential medicinal properties.
Propriétés
IUPAC Name |
4-(2,5-dimethoxybenzoyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-16-9-3-4-11(17-2)10(6-9)13(15)8-5-12(14)18-7-8/h3-4,6,8H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPRGAOUMCDPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2CC(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxybenzoyl)dihydro-2(3H)-furanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-4-(2-chloro-6-nitrophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079774.png)
![ethyl 6-bromo-1-methyl-1-(4-methylbenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4079789.png)
![N-[1-(1-adamantyl)ethyl]-N'-benzylthiourea](/img/structure/B4079796.png)

![methyl 1-[2-(4-bromophenyl)-1-methyl-2-oxoethyl]-3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4079805.png)

![6-(3-chlorophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinoline-2-carboxylic acid](/img/structure/B4079813.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4079815.png)
![3-(1H-imidazol-1-yl)-1-phenyl-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B4079823.png)

![N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide](/img/structure/B4079851.png)
![8-(2-iodophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4079854.png)
![1-(2-naphthyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4079858.png)
![1,7,7-trimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B4079878.png)